molecular formula C17H18N6 B2852846 5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380142-03-8

5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2852846
CAS No.: 2380142-03-8
M. Wt: 306.373
InChI Key: HPAPGSYPJJOBKF-UHFFFAOYSA-N
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Description

5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a cyano group and a piperazine ring linked to a cyclopropyl-substituted pyrimidinyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to react cyclopropylamine with a suitable pyrimidinyl derivative under controlled conditions to form the cyclopropyl-substituted pyrimidinyl group. This intermediate is then further reacted with piperazine and a pyridine derivative to introduce the piperazine and pyridine functionalities.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) for introducing the cyano group.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is studied for its potential biological activity. It may serve as a lead compound for drug discovery, particularly in the development of new therapeutic agents.

Medicine: In the medical field, this compound is investigated for its pharmacological properties. It may be used as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Cyclopropylpyrimidin-4-yl)methanamine

  • 4-Chloro-6-Cyclopropylaminopyrimidine

  • 6-Chloro-N-cyclopropylpyrimidin-4-amine

Uniqueness: 5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-10-14-3-4-15(11-19-14)22-5-7-23(8-6-22)17-9-16(13-1-2-13)20-12-21-17/h3-4,9,11-13H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAPGSYPJJOBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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